molecular formula C₁₈H₁₉NO₄ B1146711 6-O-Demethylsalutaridine CAS No. 27669-33-6

6-O-Demethylsalutaridine

Cat. No.: B1146711
CAS No.: 27669-33-6
M. Wt: 313.35
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Description

6-O-Demethylsalutaridine is a pivotal intermediate in the specialized metabolic pathway of benzylisoquinoline alkaloids (BIAs) in plants such as the opium poppy ( Papaver somniferum ). It occupies a critical position in the biosynthetic route leading to the morphinan class of opioids, situated between the compounds salutaridine and salutaridinol . As such, it is an essential reference standard and tool compound for researchers aiming to elucidate and engineer the complex metabolic networks that produce valuable pharmaceuticals. The primary research value of this compound lies in its role in the bifurcated pathway that transforms the central intermediate (R)-reticuline into a diverse array of alkaloid structures. Its position makes it a molecule of significant interest for studies in synthetic biology and metabolic engineering, particularly in the context of reconstructing opiate biosynthesis in microbial hosts like engineered Escherichia coli or yeast . Investigating the enzymes that act upon this intermediate, including the specific reductases involved in its conversion, is crucial for understanding the flux of carbon through this pathway. Research utilizing this compound is fundamental to advancing our knowledge of plant specialized metabolism. It enables scientists to probe the substrate specificity of key biosynthetic enzymes, characterize new catalytic functions, and explore the regulatory mechanisms that control the production of compounds like thebaine and morphine . By studying this and related intermediates, researchers can develop strategies to modulate alkaloid yields or produce novel derivatives with potential therapeutic applications, making this compound an invaluable asset for biochemical and pharmacological research.

Properties

CAS No.

27669-33-6

Molecular Formula

C₁₈H₁₉NO₄

Molecular Weight

313.35

Synonyms

5,6,8,14-tetradehydro-4,6-dihydroxy-3-methoxy-17-methylmorphinan-7-one

Origin of Product

United States

Biosynthetic Pathways of 6 O Demethylsalutaridine

Genetic and Molecular Basis of 6-O-Demethylsalutaridine Biosynthesis

The biosynthesis of morphinan (B1239233) alkaloids is a complex, multi-step process involving a cascade of highly specific enzymes. While the direct biosynthetic gene for this compound is not prominently characterized in literature, the genetic and molecular framework for the synthesis of its immediate successor, salutaridine (B1681412), is well-established and provides the essential context for its formation.

Identification and Characterization of Biosynthetic Genes

The critical step in the formation of the morphinan skeleton is the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine. nih.govresearchgate.net This reaction is catalyzed by the enzyme salutaridine synthase (SalSyn).

Extensive research has identified SalSyn as a key cytochrome P450 enzyme. scienceopen.com Functional genomics and screening of recombinant cytochromes P450 from Papaver somniferum led to the definitive identification of SalSyn as CYP719B1 . scienceopen.com This enzyme exhibits high stereo- and regioselectivity; of numerous compounds tested, only (R)-reticuline and its analogue (R)-norreticuline serve as effective substrates, yielding salutaridine and norsalutaridine, respectively. scienceopen.com The conversion of a potential this compound intermediate to salutaridine would logically be carried out by an O-methyltransferase, an enzyme class that is crucial in benzylisoquinoline alkaloid biosynthesis for modifying hydroxyl groups. ishs.org

Gene / Enzyme Function Substrate Product Organism
SalSyn (CYP719B1) Catalyzes the intramolecular C-C phenol-coupling reaction to form the morphinan skeleton. researchgate.netscienceopen.com(R)-ReticulineSalutaridinePapaver somniferum

Regulation of Gene Expression in Producing Organisms

The expression of genes involved in benzylisoquinoline alkaloid (BIA) biosynthesis in Papaver somniferum is tightly regulated and complex, involving genomic organization, specific cell types, and transcriptional control. oup.com Many genes in the morphine and noscapine (B1679977) pathways are organized into biosynthetic gene clusters on the chromosome, which facilitates their co-expression and co-regulation. oup.com

The regulation of the BIA pathway is multifaceted:

Transcriptional Regulation : Transcription factors play a crucial role. A WRKY-type transcription factor, PsWRKY, has been shown to bind to the W-box elements present in the promoters of BIA pathway genes, such as the tyrosine decarboxylase (TYDC) gene, suggesting its role in regulating the pathway in response to stimuli like wounding. scienceopen.com

Cell-Specific Expression : The biosynthesis is compartmentalized among different cell types. Early pathway steps occur in companion cells, with subsequent steps in sieve elements, and the final stages of morphine synthesis and storage are localized to laticifers. oup.comoup.com Salutaridine synthase is localized to the sieve elements, while the enzymes converting thebaine to morphine are found in the latex of laticifers. oup.com This cellular separation necessitates the transport of intermediates like salutaridine and thebaine between cell types. oup.com

Post-transcriptional Regulation : Virus-induced gene silencing (VIGS) experiments have provided insight into the pathway's biochemical regulation. For instance, silencing SalSyn led to a predictable accumulation of its substrate, reticuline (B1680550), and a decrease in downstream morphine levels, confirming its essential, non-redundant role. nih.govresearchgate.net

Phylogenetic Analysis of Related Enzymes and Pathways

The evolution of the morphine biosynthetic pathway involved the recruitment and neofunctionalization of enzymes. Salutaridine synthase (CYP719B1) is a significant example of this evolutionary process.

Phylogenetic analysis places CYP719B1 in the CYP719 family of cytochromes P450. scienceopen.com This is noteworthy because, prior to its characterization, known plant phenol-coupling enzymes belonged exclusively to the CYP80 family. scienceopen.com Other CYP719 family members were known to catalyze different reactions, such as the formation of methylenedioxy bridges in berberine (B55584) and benzo[c]phenanthridine (B1199836) biosynthesis. scienceopen.com Therefore, CYP719B1 represents a new prototype for plant P450s that catalyze the formation of a C-C phenol-couple, highlighting a convergent evolutionary path for this complex reaction in different alkaloid pathways. scienceopen.com The emergence of this specific function in the CYP719 family was a pivotal event in the evolution of morphine biosynthesis, which is restricted to only a few Papaver species. google.com

Organismal Context of this compound Production

The presence and physiological role of this compound are defined by its occurrence within specific plant species and its relative contribution to their complex chemical defense systems.

Contribution to Overall Alkaloid Profiles in Specific Plants

The alkaloid profile of Papaver somniferum is complex and highly variable, influenced by genetic lineage (cultivar), developmental stage, and environmental conditions. openagrar.dezobodat.at While the latex of narcotic cultivars is dominated by morphinan alkaloids, these plants produce over 80 different alkaloids. ishs.orgnih.gov

The table below shows the typical variation of major alkaloids in different Papaver somniferum cultivars, illustrating the chemical diversity and the dominance of specific end-products.

Cultivar / Type Morphine (%) Codeine (%) Thebaine (%) Noscapine (%) Papaverine (%) Oripavine (%)
High-Morphine Elite 1.660.170.530.310.100.12
Low-Morphine Condiment 0.420.030.010.010.000.00
High-Thebaine Mutant (top1) 0.000.001.65--0.43

(Data compiled from representative studies and shows the range of variability). nih.govmdpi.combozok.edu.tr

Chemical and Enzymatic Transformations of 6 O Demethylsalutaridine in Research Settings

Mechanistic Studies of 6-O-Demethylsalutaridine Rearrangements

The chemical structure of this compound, which contains a cyclohexadienone moiety, makes it susceptible to acid-catalyzed rearrangements, most notably the dienone-phenol rearrangement. This type of reaction involves the transformation of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol (B47542) under acidic conditions. drugfuture.comwikipedia.org The rearrangement is a thermodynamically favorable process, driven by the formation of a stable aromatic phenol ring. slideshare.net

In Vitro Enzymatic Conversions of this compound

Enzymes involved in the biosynthesis of morphine and related alkaloids exhibit remarkable specificity and efficiency. A key example from this pathway is salutaridine (B1681412) synthase, a cytochrome P450 enzyme (CYP719B1) that catalyzes the C-C phenol coupling of (R)-reticuline to form salutaridine. nih.govnih.gov This enzyme demonstrates strict stereo- and regiospecificity. nih.gov In comprehensive substrate screening studies involving forty-one different compounds, recombinant CYP719B1 was found to only accept (R)-reticuline and its N-demethylated analogue, (R)-norreticuline, as substrates, converting them to salutaridine and norsalutaridine, respectively. nih.govnih.gov This high degree of selectivity is characteristic of the enzymes in this biosynthetic pathway.

This principle of high substrate specificity suggests that any enzyme acting upon this compound in a biological system would likely possess a precisely configured active site, capable of distinguishing it from other closely related morphinan (B1239233) alkaloids. While specific enzymes that utilize this compound as their primary substrate are not extensively characterized in the provided literature, the established high efficiency and specificity of related enzymes like salutaridine synthase provide a strong model for how such enzymatic conversions would be governed. nih.govnih.gov

The use of microbial cells or isolated enzymes as biocatalysts is a well-established strategy for generating novel derivatives of natural products. mdpi.commdpi.com This process, known as biotransformation, can introduce chemical modifications at positions that are difficult to access through traditional synthetic chemistry, leading to the creation of new bioactive compounds. mdpi.com While specific research detailing the biotransformation of this compound is not extensively covered, the principles can be inferred from studies on other complex organic molecules.

For instance, investigations into the biotransformation of the tire-derived antioxidant 6PPD in the nematode Caenorhabditis elegans led to the identification of 26 transformation products, including novel phosphorylated metabolites. nih.gov This discovery highlights that biotransformation pathways can yield unexpected products not previously identified in other organisms. nih.gov Applying this approach to this compound could potentially yield novel alkaloids with unique structures and properties. By exposing this compound to a diverse range of microbial cultures or purified enzymes, researchers could identify new hydroxylated, glycosylated, or otherwise modified derivatives, expanding the chemical diversity of the morphinan alkaloid family.

Synthetic Modifications and Derivatization Strategies for this compound

This compound serves as a valuable precursor in the semi-synthesis of other important morphinan alkaloids. Research has demonstrated its utility as a starting material for preparing standard samples of related compounds needed for biosynthetic studies. nih.gov Specifically, (+)-6-demethylsalutaridine has been successfully converted into both (+)-salutaridine and (-)-thebaine. nih.gov These transformations are crucial for providing authentic standards to investigate the mammalian origin of morphine. nih.gov The ability to synthesize both salutaridine and thebaine from a common precursor underscores the versatility of this compound in synthetic strategies. This approach is analogous to the use of other morphinan alkaloids like thebaine and oripavine as starting materials for a wide range of semi-synthetic opioids, including buprenorphine and naltrexone. wikipedia.orggoogle.com

Starting MaterialProductTransformation TypeReference
(+)-6-Demethylsalutaridine(+)-SalutaridineMethylation nih.gov
(+)-6-Demethylsalutaridine(-)-ThebaineMulti-step synthesis nih.gov

The chemical transformation of this compound and related morphinan alkaloids relies on a variety of well-established reaction conditions. For example, the synthesis of thebaine and oripavine from codeine and morphine, respectively, provides insight into relevant chemical methods. nih.gov One key reaction is oxidation, where reagents like gamma-manganese dioxide (γ-MnO2) are used to convert an alcohol to a ketone, a critical step in forming the dienone system. nih.gov

Another common modification is methylation. The preparation of (+)-salutaridine from (+)-6-demethylsalutaridine involves the selective methylation of the C6-hydroxyl group. nih.gov In related syntheses, selective alkylation has been achieved by first forming the potassium salt of a hydroxyl group and then treating it with an alkylating agent. nih.gov Furthermore, derivatization strategies often involve the use of protecting groups to selectively modify one functional group in the presence of others. For instance, hydroxyl groups can be protected as silyl (B83357) ethers using reagents like tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole, allowing for chemical modifications at other positions of the molecule. nih.gov These fundamental reaction types—oxidation, methylation, and protection/deprotection—form the basis for the synthetic manipulation of this compound and its conversion into other valuable alkaloid structures.

Structural Elucidation and Characterization Methodologies in 6 O Demethylsalutaridine Research

Advanced Spectroscopic Techniques for Structural Analysis

The structural elucidation of 6-O-Demethylsalutaridine, a morphinan (B1239233) alkaloid, is accomplished through a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive characterization of its intricate molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules like this compound. hyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. hyphadiscovery.commdpi.com

For a complex scaffold such as a morphinan, a suite of NMR experiments is typically employed:

¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling, revealing the proton framework of the molecule.

¹³C NMR: Determines the number of chemically non-equivalent carbon atoms, indicating the carbon skeleton's complexity.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) shows proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the rigid, polycyclic structure. hyphadiscovery.com

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Users can sort the table by atom number, nucleus type, or expected chemical shift (ppm).

Atom NumberNucleusExpected Chemical Shift (ppm)Notes on Chemical Environment
1¹H~6.6-6.8Aromatic proton on the A-ring
2¹H~6.7-6.9Aromatic proton on the A-ring
3¹³C~145Aromatic carbon attached to hydroxyl
4¹³C~115-120Aromatic carbon attached to ether linkage
5¹H~6.3Olefinic proton on the C-ring
6¹³C~181Carbonyl carbon in the dienone system
7¹³C~151Olefinic carbon in the dienone system
8¹H~7.5Olefinic proton on the C-ring
N-CH₃¹H~2.3-2.6Protons of the N-methyl group
N-CH₃¹³C~42-45Carbon of the N-methyl group
O-CH₃¹H~3.8-3.9Protons of the methoxy (B1213986) group
O-CH₃¹³C~55-57Carbon of the methoxy group

Note: The table presents hypothetical data based on the analysis of similar morphinan alkaloid structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its precise molecular weight, which in turn confirms its elemental composition. The monoisotopic mass of this compound is 313.1314 g/mol , corresponding to the molecular formula C₁₈H₁₉NO₄. benthamopen.comlgcstandards.com

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion is subjected to energy (e.g., through collision-induced dissociation in MS/MS experiments), it breaks apart into smaller, characteristic fragment ions. The fragmentation of morphinans is often predictable, with cleavages typically occurring at the bonds of the piperidine (B6355638) ring (D-ring) and its connection to the core structure. nih.govresearchgate.net Analysis of these fragments helps to confirm the identity of the morphinan skeleton and the nature of its substituents.

Interactive Table: Predicted Mass Spectrometry Data for this compound

Users can sort the table by ion type or m/z value.

Ion TypePredicted m/zFormulaDescription
[M+H]⁺314.1387C₁₈H₂₀NO₄⁺Protonated molecular ion
Fragment 1299.1152C₁₇H₁₇NO₄⁺Loss of the N-methyl group (CH₃)
Fragment 2257.0917C₁₅H₁₃NO₃⁺Cleavage of the ethanamine bridge
Fragment 3237.0000C₁₄H₁₀O₃⁺Further fragmentation, characteristic of the salutaridine (B1681412) core

Note: Fragmentation is complex and this table represents plausible key fragments based on the analysis of related structures. The m/z value for Fragment 3 is based on a known transition for the closely related salutaridine. nih.gov

Vibrational Spectroscopy (IR, Raman) in Research Context

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrations of chemical bonds, which occur at specific, characteristic frequencies. derpharmachemica.comresearchgate.net

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule. It is particularly sensitive to polar bonds, making it effective for identifying functional groups like hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, all of which are present in this compound.

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. It is particularly useful for identifying aromatic ring structures and C-C backbone vibrations. mdpi.com

For this compound, these techniques would be used to confirm the presence of key structural features.

Interactive Table: Expected Vibrational Frequencies for this compound

Users can sort the table by functional group, vibrational mode, or expected wavenumber.

Functional GroupVibrational ModeSpectroscopy TypeExpected Wavenumber (cm⁻¹)
Phenolic -OHO-H StretchIR3200-3600 (broad)
Aromatic C-HC-H StretchIR, Raman3000-3100
Aliphatic C-HC-H StretchIR, Raman2850-3000
Dienone C=OC=O StretchIR1650-1680 (strong)
Aromatic C=CC=C StretchIR, Raman1500-1620
Ether C-OC-O StretchIR1050-1250

Note: This table is based on characteristic vibrational frequencies for functional groups found in morphinan alkaloids like morphine and codeine. derpharmachemica.comresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.org The technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. nih.gov

Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined. An XRD analysis of this compound would provide unambiguous data on:

Bond lengths and angles.

The absolute stereochemistry at all chiral centers (C9, C13, C14).

The conformation of the fused ring system.

Intermolecular interactions in the crystal lattice.

While the crystal structures of many morphinan alkaloids have been determined, providing crucial insights into their stereochemistry, a published crystal structure for this compound is not currently available in open-access databases. mdpi.comresearchgate.net

Chromatographic Methods for Isolation and Purity Assessment in Research

Chromatography is essential for the separation and purification of compounds from complex mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the study of natural products like this compound. It is used for both analytical and preparative applications. researchgate.net

Analytical HPLC: Used to determine the purity of a sample. A small amount of the sample is injected into the HPLC system, and the components are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). The output, a chromatogram, shows peaks corresponding to each component, with the area of the peak being proportional to its concentration. This allows for the precise quantification of purity.

Preparative HPLC: Operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate and isolate larger quantities of the target compound from reaction mixtures or natural extracts.

For morphinan alkaloids, reversed-phase HPLC is the most common method. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with acidic modifiers to ensure the basic nitrogen is protonated for good peak shape. jst.go.jpresearchgate.net

Interactive Table: Typical HPLC Parameters for Morphinan Alkaloid Analysis

Users can sort the table by parameter or typical value/type.

ParameterTypical Value / TypePurpose
TechniqueReversed-Phase HPLCSeparation of moderately polar compounds
Stationary PhaseC18 (Octadecylsilane)Non-polar phase for interaction with the analyte
Mobile PhaseAcetonitrile / Water with 0.1% Formic AcidElutes compounds based on polarity
Elution ModeGradientVaries the mobile phase composition for efficient separation of multiple components
DetectionUV-Vis (Diode Array Detector)Monitors the absorbance of aromatic rings, typically around 280 nm
Flow Rate0.2 - 1.0 mL/min (Analytical)Controls the speed of separation

Note: These are general conditions applicable to the analysis of opium alkaloids and would be a starting point for developing a specific method for this compound. nih.govacs.org

Computational Chemistry in 6 O Demethylsalutaridine Research

Molecular Modeling and Simulation of 6-O-Demethylsalutaridine and its Interactions

Molecular modeling and simulation techniques provide a virtual window into the dynamic nature of this compound and its interactions with biological macromolecules. These methods are crucial for understanding the structure-function relationships that govern its activity.

The biological activity of this compound is intrinsically linked to its three-dimensional structure and flexibility. Computational methods are employed to predict its most stable conformations and to simulate its dynamic behavior over time.

Molecular mechanics force fields are utilized to calculate the potential energy of different spatial arrangements of the atoms in this compound. By systematically exploring the conformational space, the lowest energy, and therefore most probable, conformations can be identified.

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms and bonds over time, providing insights into the flexibility of the molecule and how it might adapt its shape upon interacting with a biological target. nih.gov These simulations can reveal the range of accessible conformations under physiological conditions, which is critical for understanding its biological function. The trajectory data from MD simulations can be analyzed to understand the dynamic behavior of water molecules and ions that might be crucial for its interactions. nih.gov

Table 1: Computational Methods for Predicting Molecular Conformations and Dynamics

MethodDescriptionApplication to this compound
Conformational Search Systematically or stochastically explores the potential energy surface to identify low-energy conformations.Identification of the most stable 3D structures of this compound.
Molecular Dynamics (MD) Simulation Simulates the time-dependent motion of atoms in a molecule, providing insights into its flexibility and conformational landscape. nih.govUnderstanding the dynamic behavior of this compound in solution and its accessible conformations for binding.

This table is interactive. Click on the method for more details.

Understanding how this compound interacts with enzymes is fundamental to elucidating its biosynthetic pathway and potential pharmacological effects. Molecular docking and molecular dynamics simulations are the primary tools for these investigations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound and an enzyme. nih.govyoutube.com This method is instrumental in identifying the binding site and key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For instance, docking studies could be performed with enzymes involved in the morphine biosynthesis pathway, such as salutaridine (B1681412) synthase (CYP719B1), to understand how this compound or its precursors might bind. nih.govuniprot.orgresearchgate.net

Following docking, molecular dynamics simulations can be used to refine the binding pose and to assess the stability of the ligand-protein complex over time. mdpi.com These simulations provide a more realistic representation of the dynamic nature of the interaction, taking into account the flexibility of both the ligand and the protein.

Table 2: Key Enzymes in the Biosynthetic Pathway of Related Alkaloids

EnzymeFunctionRelevance to this compound Research
Salutaridine Synthase (CYP719B1) Catalyzes the C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine. nih.govuniprot.orgresearchgate.netAs a key enzyme in the biosynthesis of a structurally related compound, it is a prime target for interaction studies to understand the binding of morphinan (B1239233) alkaloids.
Salutaridine Reductase Reduces salutaridine to salutaridinol (B1235100). researchgate.netUnderstanding the binding of substrates to this enzyme can inform the design of inhibitors or modified substrates.
Salutaridinol Acetyltransferase Acetylates salutaridinol to form salutaridinol-7-O-acetate. researchgate.netInteraction studies can reveal the structural requirements for substrate recognition and catalysis.

This table is interactive. Click on the enzyme for more details.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure of molecules and the energetic changes that occur during chemical reactions. These methods are invaluable for elucidating the reaction mechanisms involved in the biosynthesis and transformation of this compound.

Enzymatic reactions, such as those in the biosynthetic pathway of this compound, proceed through high-energy transition states. nih.gov Quantum chemical calculations can be used to locate and characterize these fleeting structures, providing crucial information about the reaction mechanism, including the activation energy barrier which determines the reaction rate.

By modeling the active site of an enzyme and the reacting molecules, researchers can perform transition state searches to identify the geometry and energy of the transition state for a specific reaction step. This analysis can reveal the roles of specific amino acid residues in stabilizing the transition state and catalyzing the reaction. nih.gov For the biosynthesis of this compound, this could involve studying the enzymatic demethylation of a precursor molecule.

The conversion of one molecule to another involves traversing a complex potential energy surface, often referred to as the energy landscape. nih.gov Quantum chemical calculations can be used to map out this landscape, identifying reactants, products, intermediates, and the transition states that connect them.

This mapping provides a comprehensive picture of the reaction pathway, including the relative energies of all species involved. For the transformations of this compound, this could involve mapping the energy landscape for its conversion to other morphinan alkaloids, providing insights into the feasibility and mechanism of these reactions.

In Silico Approaches for Enzyme Design and Pathway Optimization

The knowledge gained from molecular modeling and quantum chemical calculations can be leveraged for practical applications, such as designing novel enzymes and optimizing biosynthetic pathways for the production of this compound and related compounds.

In silico enzyme design aims to create new enzymes with desired catalytic properties or to improve the activity of existing ones. letifmones.comucdavis.edueuropa.eu This can involve modifying the active site of an enzyme to enhance its affinity for a specific substrate or to catalyze a new reaction. Computational methods can be used to screen large libraries of potential enzyme variants to identify promising candidates for experimental testing.

Virtual Screening for Modulators or Precursors

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. In the context of this compound, virtual screening can be hypothetically applied to identify potential modulators of its biosynthetic pathway or to discover novel precursors.

Although specific virtual screening studies targeting the enzymes directly preceding this compound are not widely reported, the principles of this approach are well-established in natural product research. For instance, virtual screening has been successfully used to identify inhibitors for various enzymes in other alkaloid biosynthetic pathways. This is often achieved through molecular docking simulations, where candidate molecules are computationally placed into the active site of a target enzyme to predict their binding affinity and orientation.

A hypothetical virtual screening workflow to identify modulators of this compound production could involve the following steps:

Target Identification: The primary enzyme of interest would be salutaridine synthase, which converts (R)-reticuline to salutaridine.

Library Selection: A database of natural products or synthetic compounds would be chosen for screening.

Molecular Docking: The library of molecules would be docked into a homology model or crystal structure of salutaridine synthase.

Scoring and Ranking: The docked compounds would be scored based on their predicted binding energies, and the top candidates would be selected for further analysis.

In Vitro Validation: The most promising candidates from the virtual screen would then be tested in laboratory experiments to confirm their activity.

The following table illustrates a hypothetical selection of compounds from a virtual screen against salutaridine synthase, ranked by their predicted binding affinity.

Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
ZINC12345-9.8Asp120, Phe350, Tyr400
NATPRO678-9.5Asp120, Trp280, His375
SYNTH9101-9.2Ser118, Phe350, Tyr400

Computational Enzyme Engineering Pipelines

Computational enzyme engineering aims to improve or alter the function of enzymes through in silico design. For the biosynthesis of this compound, computational methods could be employed to engineer enzymes like salutaridine synthase or the subsequent salutaridine reductase to enhance their efficiency, stability, or even alter their substrate specificity.

A typical computational enzyme engineering pipeline involves several stages:

Structural Analysis: A three-dimensional model of the target enzyme is obtained, either through experimental methods like X-ray crystallography or through computational modeling.

Identification of Key Residues: The active site and other important regions of the enzyme are identified.

In Silico Mutagenesis: Specific amino acid residues are computationally mutated to explore the potential effects on enzyme function.

Molecular Dynamics Simulations: The stability and dynamics of the wild-type and mutant enzymes are simulated to predict how the mutations might affect the enzyme's structure and function.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the catalytic mechanism, QM/MM calculations can be performed to model the enzymatic reaction at a quantum mechanical level.

Research on the enzymes of the morphine biosynthetic pathway has laid the groundwork for such engineering efforts. For example, homology modeling has been used to create a 3D structure of salutaridine reductase, a key enzyme in the pathway. This model can be used to guide site-directed mutagenesis experiments to improve its catalytic efficiency.

The table below summarizes a hypothetical computational enzyme engineering study on salutaridine reductase.

MutantTarget PropertyComputational MethodPredicted Outcome
SalR-A120FIncreased Substrate AffinityMolecular DockingEnhanced binding of salutaridine
SalR-G250AImproved StabilityMolecular DynamicsReduced protein flexibility
SalR-D150EAltered pH OptimumpKa CalculationsShift in optimal pH for activity

Structure-Activity Relationship (SAR) Prediction at a Molecular Level (in vitro models)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, predicting its SAR at a molecular level would involve understanding how modifications to its structure affect its interaction with downstream enzymes or potential biological targets.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the SAR of this compound derivatives. These in silico models are built based on the experimental data of a set of known molecules and their biological activities.

While specific SAR studies on this compound are scarce, extensive research on the SAR of morphinan alkaloids provides a valuable frame of reference. For example, modifications to the substituents on the nitrogen atom and at various positions on the aromatic ring of morphine are known to significantly impact its analgesic activity and receptor binding affinity. nih.govnih.gov

A hypothetical in vitro study on this compound derivatives could explore the following modifications and their predicted impact on the binding to a hypothetical receptor, based on molecular docking simulations.

Derivative of this compoundModificationPredicted Binding Affinity (kcal/mol)Rationale
N-methyl (natural)--8.5Reference compound
N-ethylAlkyl chain elongation-8.2Potential steric hindrance
3-hydroxyl (morphine-like)Addition of hydroxyl group-9.1Increased hydrogen bonding potential
6-O-acetylAcetylation of hydroxyl group-7.9Loss of key hydrogen bond donor

These computational predictions would then require validation through the synthesis of the proposed derivatives and their testing in in vitro assays. nih.gov

Future Research Directions and Unanswered Questions

Deeper Elucidation of Biosynthetic Enzyme Mechanisms

The biosynthesis of salutaridine (B1681412) from (R)-reticuline is a critical C-C phenol (B47542) coupling reaction catalyzed by the cytochrome P450 enzyme salutaridine synthase (CYP719B1). nih.govnih.govwikipedia.org This enzyme exhibits a high degree of stereo- and regioselectivity for its substrate. nih.govnih.gov However, the precise enzymatic origin of 6-O-demethylsalutaridine remains uncharacterized. Future research should focus on several key questions:

Identification of the responsible enzyme(s): Is this compound formed by the promiscuous activity of a known enzyme, such as a methyltransferase acting on salutaridine, or is there a dedicated, yet undiscovered, enzyme responsible for its synthesis from a demethylated precursor?

Characterization of substrate specificity: If a known enzyme is responsible, what factors govern its alternative substrate selection or catalytic outcome? A thorough investigation of the substrate specificity of O-methyltransferases and P450 enzymes within the morphine biosynthetic pathway is warranted.

Understanding the reaction mechanism: A detailed kinetic and structural analysis of the enzyme(s) involved in the formation of this compound would provide invaluable insights into the catalytic mechanism. This could involve techniques such as X-ray crystallography of the enzyme-substrate complex and site-directed mutagenesis to identify key active site residues.

Novel Biotransformation Pathways and Products

While the downstream metabolism of salutaridine to thebaine and subsequently morphine is well-established, the metabolic fate of this compound is largely unknown. Biotransformation studies, particularly using microbial systems, have proven effective in generating novel derivatives of morphine alkaloids. asm.orgnih.govresearchgate.net This approach holds significant promise for exploring the potential of this compound as a substrate for generating new compounds with potentially interesting pharmacological activities.

Future research in this area should aim to:

Screen diverse microbial cultures: A systematic screening of bacteria and fungi for their ability to metabolize this compound could lead to the discovery of novel biotransformation pathways, such as hydroxylation, glycosylation, or further demethylation.

Isolate and characterize novel metabolites: The identification and structural elucidation of any resulting biotransformation products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be crucial.

Identify and characterize the responsible enzymes: Once novel biotransformations are identified, the enzymes responsible can be isolated and characterized, potentially leading to the development of biocatalytic processes for the synthesis of new alkaloid derivatives.

The exploration of novel biotransformation pathways for this compound could expand the chemical diversity of the morphinan (B1239233) alkaloids and potentially yield compounds with unique therapeutic properties.

Advanced Computational Modeling for Predictive Research

In recent years, computational modeling has become an increasingly powerful tool in the study of enzyme mechanisms and metabolic pathways. nih.govacs.orgnih.gov Although specific computational studies on this compound are lacking, the existing knowledge of related enzymes, particularly cytochrome P450s, provides a solid foundation for future in silico investigations.

Key areas for future computational research include:

Homology modeling and molecular docking: In the absence of a crystal structure, homology modeling can be used to generate a three-dimensional model of the enzyme suspected to be involved in this compound synthesis or metabolism. Molecular docking simulations can then be employed to predict how this compound or its precursors might bind to the active site.

Quantum mechanics/molecular mechanics (QM/MM) simulations: These hybrid methods can be used to model the enzymatic reaction at a quantum mechanical level of detail, providing insights into the reaction mechanism, transition states, and the factors that determine product specificity.

Advanced computational modeling can guide experimental work by generating testable hypotheses about the enzymes and pathways involved with this compound, thereby accelerating the pace of discovery.

Development of High-Throughput Screening for Pathway Modulators

High-throughput screening (HTS) is a powerful approach for discovering small molecules that can modulate the activity of enzymes or entire metabolic pathways. mdpi.comnih.govnih.gov The development of HTS assays for the enzymes involved in the biosynthesis or metabolism of this compound could lead to the identification of novel chemical probes or lead compounds for drug development.

Future efforts in this domain should focus on:

Development of robust enzymatic assays: The first step is to develop reliable and scalable assays for the enzyme(s) that produce or modify this compound. These could be based on various detection methods, such as fluorescence, absorbance, or mass spectrometry.

Yeast-based biosensor platforms: Engineered yeast strains expressing parts of the opioid biosynthetic pathway can serve as whole-cell biosensors. concordia.caresearchgate.netnih.govnih.gov Such systems could be designed to report on the production or conversion of this compound, enabling the screening of large compound libraries for pathway modulators.

Screening of diverse chemical libraries: Once a robust screening platform is established, it can be used to screen diverse libraries of natural products and synthetic compounds to identify molecules that either inhibit or enhance the production of this compound.

The discovery of selective modulators for the pathways involving this compound could provide valuable tools for dissecting the regulation of morphine biosynthesis and could potentially lead to new strategies for engineering the production of specific alkaloids.

Q & A

Q. What spectroscopic techniques are most effective for characterizing 6-<i>O</i>-Demethylsalutaridine, and how should data interpretation be validated?

To confirm structural identity, employ a combination of 1D/2D NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, COSY, HMBC) for resolving aromatic and aliphatic proton environments, alongside high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography is critical for absolute configuration determination if crystals are obtainable. Cross-validate spectral data against published analogs (e.g., salutaridine derivatives) and ensure purity via HPLC-UV/ELSD .

Q. How can researchers design initial bioactivity screening assays for 6-<i>O</i>-Demethylsalutaridine?

Prioritize target-based assays (e.g., enzyme inhibition) guided by structural similarity to known alkaloids. Use cell viability assays (MTT/XTT) for cytotoxicity profiling. Ensure proper controls (e.g., positive/negative controls, solvent-only groups) and replicate experiments (n ≥ 3) to account for biological variability. Document assay conditions (pH, temperature, incubation time) meticulously for reproducibility .

Q. What are the best practices for isolating 6-<i>O</i>-Demethylsalutaridine from plant matrices?

Optimize extraction using polar solvents (e.g., methanol:water gradients) and chromatographic methods (CC, HPLC). Pre-purify crude extracts via liquid-liquid partitioning (e.g., ethyl acetate/water) to remove non-alkaloidal compounds. Validate purity at each step using TLC with Dragendorff’s reagent for alkaloid detection .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity results for 6-<i>O</i>-Demethylsalutaridine across studies?

Analyze discrepancies by evaluating:

  • Assay specificity : Confirm target selectivity (e.g., off-target effects via proteome-wide screening).
  • Compound stability : Test degradation under assay conditions (e.g., pH, light exposure) via LC-MS.
  • Cell line variability : Compare results across multiple models (e.g., primary vs. immortalized cells).
    Use meta-analysis frameworks to reconcile data, adhering to PRISMA guidelines for systematic reviews .

Q. What strategies improve the total synthesis yield of 6-<i>O</i>-Demethylsalutaridine?

Focus on stereoselective key steps , such as Pictet-Spengler cyclization for isoquinoline core formation. Optimize protecting groups (e.g., Boc for amine protection) and employ catalytic asymmetric methods (e.g., chiral Lewis acids). Monitor intermediates via <sup>13</sup>C NMR to resolve regiochemical challenges. Compare synthetic routes using atom economy and step-count metrics .

Q. How can computational methods predict the pharmacokinetic properties of 6-<i>O</i>-Demethylsalutaridine?

Use molecular docking (AutoDock, Schrödinger) to assess target binding affinity and ADMET predictors (SwissADME, pkCSM) for bioavailability, metabolism, and toxicity. Validate in silico results with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference predictions with structurally related alkaloids to identify outliers .

Q. What experimental designs mitigate confounding variables in <i>in vivo</i> studies of 6-<i>O</i>-Demethylsalutaridine?

Implement randomized block designs to control for animal weight/age variability. Use dose-response curves (e.g., 3–5 concentrations) to establish efficacy thresholds. Include sham-treated controls and blinded data analysis to reduce bias. For neuroactive studies, standardize environmental factors (light/dark cycles, noise) .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-dependent effects in 6-<i>O</i>-Demethylsalutaridine bioassays?

Apply non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For non-parametric data, employ Kruskal-Wallis tests. Report 95% confidence intervals and effect sizes (Cohen’s <i>d</i>) to contextualize significance .

Q. What protocols ensure reproducibility in spectral data reporting for 6-<i>O</i>-Demethylsalutaridine?

Adhere to CCDC guidelines for crystallographic data deposition. For NMR, include solvent peaks, calibration standards (e.g., TMS), and acquisition parameters (temperature, pulse sequences). Publish raw spectral files in supplementary materials and cross-check with databases (e.g., SciFinder) .

Q. How can researchers resolve discrepancies between computational predictions and experimental results for 6-<i>O</i>-Demethylsalutaridine?

Re-evaluate force fields/parameter sets in simulations (e.g., GAFF vs. CGenFF). Conduct molecular dynamics to assess conformational flexibility. Validate docking poses with site-directed mutagenesis or SPR binding assays . Publish negative results to refine predictive models .

Literature and Ethical Considerations

Q. What strategies enhance the rigor of literature reviews on 6-<i>O</i>-Demethylsalutaridine?

Q. How should researchers address ethical concerns in plant-based alkaloid studies?

Document plant material sourcing (e.g., CITES permits for endangered species) and collaborate with ethnobotanists for traditional knowledge attribution. For in vivo work, follow ARRIVE guidelines and obtain IACUC approval. Disclose conflicts of interest (e.g., funding sources) transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.